molecular formula C16H18N4O5S B3202061 3,5-dimethyl-1-(4-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole CAS No. 1020503-28-9

3,5-dimethyl-1-(4-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole

Cat. No.: B3202061
CAS No.: 1020503-28-9
M. Wt: 378.4 g/mol
InChI Key: SIBVWFIGKLPNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-1-(4-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by its complex structure, which includes a pyrazole ring substituted with various functional groups such as nitrobenzoyl, pyrrolidine sulfonyl, and dimethyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-(4-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via an acylation reaction using 4-nitrobenzoyl chloride in the presence of a base such as pyridine.

    Sulfonylation with Pyrrolidine Sulfonyl Chloride: The pyrrolidine sulfonyl group can be added through a sulfonylation reaction using pyrrolidine sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-(4-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3,5-dimethyl-1-(4-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(4-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrobenzoyl and sulfonyl groups can play a role in binding to these targets, while the pyrazole ring may be involved in the overall molecular recognition process.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-1-(4-nitrobenzoyl)-4-(morpholine-1-sulfonyl)-1H-pyrazole
  • 3,5-dimethyl-1-(4-nitrobenzoyl)-4-(piperidine-1-sulfonyl)-1H-pyrazole
  • 3,5-dimethyl-1-(4-nitrobenzoyl)-4-(azetidine-1-sulfonyl)-1H-pyrazole

Uniqueness

3,5-dimethyl-1-(4-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole is unique due to the specific combination of functional groups attached to the pyrazole ring. The presence of the pyrrolidine sulfonyl group, in particular, distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.

Properties

IUPAC Name

(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S/c1-11-15(26(24,25)18-9-3-4-10-18)12(2)19(17-11)16(21)13-5-7-14(8-6-13)20(22)23/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBVWFIGKLPNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethyl-1-(4-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3,5-dimethyl-1-(4-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
3,5-dimethyl-1-(4-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
3,5-dimethyl-1-(4-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
3,5-dimethyl-1-(4-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole
Reactant of Route 6
3,5-dimethyl-1-(4-nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.